N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid
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Overview
Description
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid is a complex organic compound with a unique structure that combines an ethylamine group with a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the ethylamine derivative and the pentanoic acid derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
(2S)-5-oxo-2,5-bis(tritylamino)hexanoic acid: Similar structure but with a hexanoic acid backbone instead of a pentanoic acid backbone.
Uniqueness
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3/t39-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRODKUSRNHSN-UFUJWDBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H49N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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